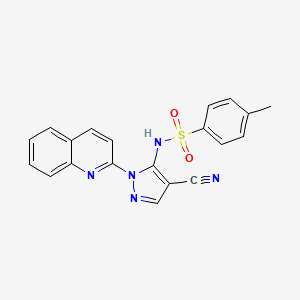![molecular formula C13H14BrNO B7911181 2-[4-(Aminomethyl)phenyl]phenol hydrobromide](/img/structure/B7911181.png)
2-[4-(Aminomethyl)phenyl]phenol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Aminomethyl)phenyl]phenol hydrobromide is a chemical compound with the molecular formula C₁₂H₁₄BrN₂O It is characterized by a phenol group attached to a benzene ring, which in turn is connected to an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Aminomethyl)phenyl]phenol hydrobromide typically involves the following steps:
Bromination: The starting material, 2-(4-aminomethyl)phenol, is subjected to bromination using bromine in the presence of a suitable solvent, such as acetic acid.
Purification: The resulting product is purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-[4-(Aminomethyl)phenyl]phenol hydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form amines or other reduced derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may use reagents like nitric acid (HNO₃) and sulfuric acid (H₂SO₄), while nucleophilic substitution reactions may involve alkyl halides and amines.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Amines, amides, and other reduced derivatives.
Substitution: Substituted phenols, amines, and other derivatives.
Scientific Research Applications
2-[4-(Aminomethyl)phenyl]phenol hydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs and treatments for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-[4-(Aminomethyl)phenyl]phenol hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological processes and influence the activity of enzymes and receptors.
Comparison with Similar Compounds
2-[4-(Aminomethyl)phenyl]phenol hydrobromide is similar to other phenolic compounds and amines, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:
4-Aminobenzylamine: Similar in structure but lacks the phenol group.
2-Aminophenol: Similar phenol group but lacks the aminomethyl group.
4-Aminomethylbenzoic acid: Similar aminomethyl group but different functional group.
These compounds may exhibit different chemical and biological properties due to variations in their molecular structures.
Properties
IUPAC Name |
2-[4-(aminomethyl)phenyl]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO.BrH/c14-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)15;/h1-8,15H,9,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKLOBVSBWSFFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[3-[(Dimethylamino)methyl]-6-methylimidazo[1,2-a]pyridin-2-yl]aniline;trihydrochloride](/img/structure/B7911159.png)
![2-{Imidazo[2,1-b][1,3]thiazol-3-yl}acetic acid hydrochloride](/img/structure/B7911180.png)
![8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B7911186.png)
![5-[(5,6-dimethyl-4-oxo-1H-pyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B7911194.png)


![tert-butyl N-[4-[[6-[(2-fluorophenyl)methylamino]pyridin-3-yl]amino]-4-oxobutyl]carbamate](/img/structure/B7911217.png)
